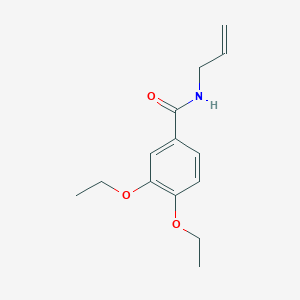

N-allyl-3,4-diethoxybenzamide

Description

N-Allyl-3,4-dimethoxybenzamide (CAS: 73664-69-4) is a benzamide derivative with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . Its structure features a benzamide core substituted with methoxy groups at the 3- and 4-positions and an allyl group attached to the amide nitrogen. The compound is characterized by the SMILES string COC1=C(C=C(C=C1)C(=O)NCC=C)OC, reflecting its methoxy and allyl substituents .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, exemplified by its role in synthesizing peptidomimetics and bile acid receptor agonists . Its allyl group enables further functionalization, such as cyclization or cross-coupling reactions, making it valuable in organic synthesis.

Properties

IUPAC Name |

3,4-diethoxy-N-prop-2-enylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-9-15-14(16)11-7-8-12(17-5-2)13(10-11)18-6-3/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUDVTKHWUTFSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCC=C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Findings:

Substituent Effects on Physicochemical Properties :

- The methylenedioxy group in N-allyl-3,4-(methylenedioxy)benzamide forms a fused dioxole ring, increasing rigidity and lipophilicity compared to the dimethoxy derivative. This structural difference may enhance metabolic stability by reducing oxidative demethylation .

- Halogenated analogs like etobenzanid exhibit higher molecular weights and hydrophobicity due to chlorine substituents, favoring membrane penetration in pesticidal applications .

- The benzothiazole group in N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide introduces a heterocyclic amine, enabling interactions with biological targets such as enzymes or receptors .

Functional Group Reactivity: The allyl group in N-allyl-3,4-dimethoxybenzamide allows for diverse chemical modifications, including thiol-ene click chemistry or allylic oxidation, which are exploited in drug discovery . In contrast, caffeic acid’s 3,4-dihydroxy groups confer antioxidant activity via radical scavenging, a property absent in methoxy or ethoxy derivatives due to blocked phenolic hydroxyls .

Biological and Industrial Applications: Dimethoxybenzamides are intermediates in synthesizing bioactive molecules, as seen in the preparation of G-protein-coupled receptor agonists . Halogenated benzamides like etobenzanid are optimized for agrochemical use, leveraging their stability and toxicity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.